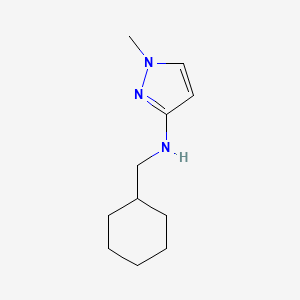

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,12,13) |

InChI Key |

ZEORJPTWOCWAGN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves nucleophilic substitution reactions where the amine group on the pyrazole ring is alkylated with a cyclohexylmethyl halide (commonly bromide or chloride). The key steps are:

- Starting Material: 1-methyl-1H-pyrazol-3-amine or 1-methyl-1H-pyrazol-5-amine (positional isomers exist, but the 3-amine is targeted here).

- Alkylation Reagent: Cyclohexylmethyl bromide or chloride.

- Base: Potassium carbonate or similar mild bases to deprotonate the amine and facilitate nucleophilic substitution.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility and reaction efficiency.

- Temperature: Elevated temperatures (typically 60–100°C) to promote the substitution.

This method leverages the nucleophilicity of the pyrazol-3-amine nitrogen to displace the halide from cyclohexylmethyl halide, forming the desired N-substituted product.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Mild base, avoids side reactions |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, dissolves both reagents |

| Temperature | 70–90°C | Balances reaction rate and minimizes decomposition |

| Reaction Time | 6–24 hours | Longer times improve conversion |

| Molar Ratios | 1:1.1 (amine:alkyl halide) | Slight excess of alkyl halide ensures complete alkylation |

| Purification Method | Recrystallization or column chromatography | Achieves >95% purity |

Representative Synthetic Procedure

A typical lab-scale synthesis is as follows:

- Dissolve 1-methyl-1H-pyrazol-3-amine (1 equiv) and potassium carbonate (2 equiv) in dry DMF.

- Add cyclohexylmethyl bromide (1.1 equiv) dropwise under stirring.

- Heat the mixture at 80°C for 12–18 hours under inert atmosphere.

- Cool the reaction, dilute with water, and extract the product with ethyl acetate.

- Wash organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization from hexane/ethyl acetate or by silica gel chromatography.

Reaction Mechanism Insights

- The reaction proceeds via an SN2 nucleophilic substitution where the lone pair on the pyrazol-3-amine nitrogen attacks the electrophilic carbon of the cyclohexylmethyl bromide.

- The base deprotonates the amine to increase nucleophilicity.

- Steric hindrance around the cyclohexylmethyl group is moderate, allowing efficient substitution.

- Side reactions such as over-alkylation or ring substitution are minimized by controlling stoichiometry and reaction conditions.

Analytical Characterization and Purity Assessment

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm structure and substitution pattern | Characteristic pyrazole protons and cyclohexyl signals; methyl group at N1 evident |

| Mass Spectrometry (MS) | Verify molecular weight and purity | Molecular ion peak at m/z 193.29 (C11H19N3) |

| Infrared Spectroscopy (IR) | Identify functional groups | N-H stretch around 3200–3400 cm⁻¹; C-H stretches |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities | Purity typically >95% after purification |

| Elemental Analysis | Confirm elemental composition | Matches calculated C, H, N percentages |

Scale-Up and Industrial Considerations

- Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to improve mixing, heat transfer, and reaction times, reducing batch variability.

- Purification: Crystallization using solvent mixtures (e.g., hexane/ethyl acetate) is preferred over chromatography for cost-effectiveness.

- Stability: The compound is stable under standard storage conditions but should be protected from strong oxidizers and moisture.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1-methyl-1H-pyrazol-3-amine + cyclohexylmethyl bromide | K2CO3, DMF, 80°C, 12–18 h | 70–85 | >95 | Most common, straightforward |

| Hydrazine condensation | β-keto esters + methylhydrazine | Acid catalysis, reflux | 60–75 | 90–95 | Useful if pyrazole amine not available |

| Pd-catalyzed coupling | Pyrazole derivatives + cyclohexylmethyl boronates | Pd catalyst, base, organic solvent | 65–80 | >95 | More complex, used in advanced syntheses |

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Lipophilicity and Bioavailability: The cyclohexylmethyl group in the target compound increases logP compared to N-ethyl (C₅H₉N₃) or N-aminoethyl (C₆H₁₂N₄) derivatives, suggesting improved blood-brain barrier penetration . In contrast, the aminoethyl substituent in N-(2-aminoethyl)-1-methyl-1H-pyrazol-3-amine introduces polarity, enhancing aqueous solubility for biochemical assays .

Synthetic Routes :

- The target compound can be synthesized via alkylation of 1-methyl-1H-pyrazol-3-amine (C₄H₇N₃) with cyclohexylmethyl bromide under basic conditions, analogous to methods in (cesium carbonate/copper catalysis) .

- N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (C₁₃H₁₇N₅) employs Ullmann-type coupling for pyridyl group introduction, requiring transition-metal catalysts .

Spectroscopic Properties :

- 1-Methyl-1H-pyrazol-3-amine (C₄H₇N₃) exhibits IR absorption at 3,123 cm⁻¹ (N-H) and 1,667 cm⁻¹ (C=O in derivatives), with ¹H-NMR signals at δ 5.95 (pyrazole H-4) .

- The cyclohexyl group in the target compound would show characteristic ¹H-NMR signals at δ 1.0–2.0 (cyclohexane CH₂) and δ 3.0–3.5 (N-CH₂) .

Applications: Pyridyl-substituted derivatives (e.g., C₁₅H₂₀N₄) are explored as ligands in catalysis or optoelectronic materials due to extended π-conjugation . Aminoethyl variants (C₆H₁₂N₄) serve as intermediates in drug discovery, leveraging their solubility for high-throughput screening .

Research Findings and Data

Biological Activity

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole class, recognized for its structural versatility and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a cyclohexylmethyl group attached to the nitrogen at position 1 and a methyl group at position 3. Its molecular formula is CHN with a molecular weight of approximately 193.29 g/mol. This structural configuration is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. The compound's design allows it to modulate the activity of these targets, which can lead to various biological effects including:

Pharmacological Studies

Research into the biological activity of this compound has been limited, but it shares characteristics with other pyrazole derivatives that have been extensively studied. Notable findings include:

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Case Studies and Research Findings

Several studies have highlighted the potential pharmacological applications of compounds similar to this compound:

- Antitumor Activity : Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic proteins .

- Anti-inflammatory Effects : Some pyrazoles have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in inflammatory processes .

- Interactions with Biological Targets : Investigations into binding affinities with specific receptors or enzymes are essential for understanding the pharmacodynamics of this compound. These studies could elucidate its therapeutic potential and mechanisms of action .

Future Directions

Given the promising features of this compound, future research should focus on:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate its efficacy against various pathogens and cancer cell lines.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to its structure to enhance potency and selectivity towards specific biological targets.

- Pharmacokinetics and Toxicology : Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles to establish its viability as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine?

The compound can be synthesized via multi-step reactions involving coupling agents and amine-functionalized intermediates. For example, cyclohexylmethylamine derivatives are often prepared using nucleophilic substitution or condensation reactions. A representative method involves coupling a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-3-amine) with a cyclohexylmethyl halide in the presence of a base like triethylamine. Solvents such as dimethylformamide (DMF) are typically used, with reaction times ranging from 20 hours to several days . Copper(I) catalysts (e.g., CuBr) and cesium carbonate have been employed to enhance reaction efficiency in similar pyrazole syntheses .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR identify proton and carbon environments. For example, pyrazole ring protons typically resonate at δ 6.5–8.5 ppm, while cyclohexylmethyl groups show signals at δ 1.0–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) .

- X-Ray Crystallography : Resolves 3D conformation and regiochemistry, as demonstrated for structurally related pyrazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Optimization strategies include:

- Catalyst Screening : Copper(I) bromide (CuBr) improves coupling efficiency in amine-functionalized pyrazole syntheses, increasing yields from <20% to >50% under mild conditions (35°C, 48 hours) .

- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while additives (e.g., CsCO) stabilize reactive species .

- Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions, as observed in analogous cyclopropaneamine syntheses .

Q. What computational methods are used to predict the biological activity or binding affinity of this compound?

- Molecular Docking : Evaluates interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. For example, pyrazole derivatives have been docked into kinase active sites to assess inhibitory potential .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or antioxidant activity, as applied to pyrazolo[3,4-b]pyridines .

Q. How can discrepancies in NMR spectral data for this compound be resolved?

Contradictions often arise from tautomerism or solvent effects. Mitigation approaches include:

- 2D NMR Techniques : HSQC and HMBC experiments clarify H-C correlations, distinguishing between regioisomers .

- Deuterated Solvent Comparison : CDCl vs. DMSO-d may shift proton signals due to hydrogen bonding, aiding in peak assignment .

- Reference Analogues : Compare data with structurally similar compounds (e.g., 1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine) to identify consistent patterns .

Q. What strategies enable regioselective functionalization of the pyrazole ring in this compound?

- Directing Groups : Electron-withdrawing substituents (e.g., nitro or sulfonamide groups) direct electrophilic substitution to specific positions .

- Metal-Mediated Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions selectively modify the pyrazole ring at C-4 or C-5 positions, as seen in 1,5-diarylpyrazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.